(2,4-Dichloroquinolin-3-yl)methanol
Description
Significance of Quinolylmethanol Derivatives in Contemporary Organic Synthesis
Quinolylmethanol derivatives are crucial building blocks in the synthesis of a wide range of biologically active compounds and functional materials. nih.gov The presence of a hydroxyl group attached to the quinoline (B57606) core provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities and the construction of more complex molecular frameworks. The inherent biological activities associated with the quinoline nucleus, such as antimalarial, anticancer, and antimicrobial properties, further underscore the importance of quinolylmethanol derivatives as synthetic targets and intermediates. nih.govnih.govnih.gov
Strategic Importance of Quinolines as Core Heterocyclic Frameworks
The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.net First isolated from coal tar in the 19th century, its name is derived from quinine, a well-known antimalarial drug. numberanalytics.com This historical connection highlights the long-standing importance of quinolines in medicine. numberanalytics.comresearchgate.net The aromatic and basic nature of the quinoline nucleus, coupled with its ability to undergo a wide array of chemical reactions, makes it a versatile platform for the design and synthesis of new chemical entities. numberanalytics.comresearchgate.net The fusion of the two rings results in a unique electronic distribution that influences its reactivity and biological interactions. numberanalytics.com
Overview of Functional Group Interplay in Substituted Quinoline Architectures
The chemical behavior and properties of a quinoline derivative are profoundly influenced by the nature and position of its substituents. brieflands.com In the case of (2,4-dichloroquinolin-3-yl)methanol, the interplay between the chloro, hydroxyl, and the quinoline ring itself is of particular interest. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, providing avenues for further derivatization. mdpi.comresearchgate.net The hydroxymethyl group at position 3 can undergo oxidation to an aldehyde or carboxylic acid, or be used in esterification and etherification reactions. The electron-withdrawing nature of the chlorine atoms and the quinoline ring can also influence the reactivity of the hydroxymethyl group. This intricate interplay of functional groups makes this compound a highly versatile and valuable intermediate in organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
402928-14-7 |
|---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
(2,4-dichloroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H7Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-4,14H,5H2 |
InChI Key |
DDTSQDBNDJWFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)CO)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization
Nucleophilic Substitution at C2 and C4 Positions
The chlorine atoms at the C2 and C4 positions of the quinoline ring are activated towards nucleophilic aromatic substitution (SNAr). mdpi.commdpi.org This is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which stabilizes the intermediate Meisenheimer complex. researchgate.net The C4 position is generally more reactive towards nucleophiles than the C2 position. researchgate.netnih.gov
A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atoms. mdpi.commdpi.org For example, reactions with amines can lead to the formation of 2-amino- or 4-amino-substituted quinolines, which are important pharmacophores. nih.gov The reaction conditions, such as the choice of solvent and the presence of a base, can be tailored to control the regioselectivity of the substitution. nih.govnih.gov
Oxidation of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group at the C3 position can be readily oxidized to an aldehyde or a carboxylic acid. nih.gov This transformation provides access to other important classes of quinoline derivatives. For instance, oxidation of the aldehyde can be achieved using reagents like iodine in the presence of potassium carbonate in methanol (B129727), which can directly lead to the corresponding methyl ester. nih.gov Further hydrolysis of the ester can then yield the carboxylic acid. nih.gov These oxidized derivatives serve as valuable intermediates for further synthetic manipulations, such as the formation of amides, esters, and other carbonyl derivatives. nih.gov
Derivatization Strategies and Synthetic Applications of 2,4 Dichloroquinolin 3 Yl Methanol
Utility as a Versatile Synthetic Intermediate for Functionalized Quinoline (B57606) Derivatives
The strategic placement of reactive sites in (2,4-dichloroquinolin-3-yl)methanol allows for a stepwise and selective functionalization. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, a feature that has been widely exploited in the synthesis of novel quinoline derivatives. This reactivity allows for the introduction of a wide range of substituents at this position, thereby modulating the electronic and steric properties of the quinoline core.
A key transformation of this compound is its oxidation to the corresponding aldehyde, 2,4-dichloroquinoline-3-carbaldehyde (B140110). This aldehyde is a crucial building block for a vast number of quinoline derivatives. The alcohol, however, can be directly utilized in reactions such as regioselective N-alkylation. For instance, in a reaction analogous to that of (2-chloroquinolin-3-yl)methanol, the use of the Mitsunobu reagent can facilitate the coupling of the methanol (B129727) moiety with various N-heterocyclic compounds. This reaction proceeds under mild conditions and offers a direct route to complex quinoline ethers. researchgate.net
The reactivity of the chloro substituents, particularly at C4, is a cornerstone of the synthetic utility of this scaffold. Nucleophilic displacement of the C4-chloro group with various amines, thiols, and alkoxides provides a straightforward method for introducing diversity. This selective reactivity allows for the retention of the C2-chloro atom for subsequent transformations, or it can be removed reductively if desired.
Preparation of Complex Molecular Architectures via Tandem Reactions
The multiple reactive centers of this compound make it an ideal candidate for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. Such strategies are highly sought after in modern organic synthesis due to their efficiency and atom economy.
While direct examples starting from this compound are not extensively documented, the rich chemistry of its precursor, 2,4-dichloroquinoline-3-carbaldehyde, provides a clear indication of its potential. For example, the aldehyde can undergo a tandem reaction involving an initial condensation with an active methylene (B1212753) compound, followed by an intramolecular cyclization, leading to the formation of fused ring systems. It is conceivable that this compound could be utilized in similar sequences, potentially through an in-situ oxidation to the aldehyde or via a reaction pathway that directly involves the alcohol functionality.
A plausible tandem sequence could involve the initial displacement of the C4-chloride with a suitable nucleophile that also contains a reactive group. This newly introduced functionality could then react with the hydroxymethyl group at C3 or the chloro group at C2 in a subsequent intramolecular step, leading to the rapid construction of complex polycyclic systems.
Application as a Scaffold in the Synthesis of Fused Heterocyclic Ring Systems
The this compound framework serves as an excellent starting point for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of the molecule allows for the annulation of additional rings onto the quinoline core, leading to novel polycyclic aromatic compounds with potentially interesting biological or material properties.
The precursor, 2,4-dichloroquinoline-3-carbaldehyde, has been extensively used in the synthesis of fused systems such as pyrazolo[3,4-b]quinolines and pyrazolo[4,3-c]quinolin-4-ones. researchgate.netresearchgate.netmdpi.com For instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-aminopyrazolo[4,3-c]quinolin-4-ones. researchgate.net Given that the methanol can be readily converted to the nitrile via the aldehyde and subsequent conversion, this highlights an indirect but important application of the title compound in constructing such fused systems.
Direct utilization of this compound in the synthesis of fused rings can be envisioned through intramolecular cyclization strategies. For example, after substitution of the C4-chloro group with a suitable nucleophile, the hydroxymethyl group at C3 could participate in a cyclization reaction, forming a new heterocyclic ring fused to the quinoline core.
| Fused Heterocycle | Precursor | Reagents | Reference |
| Pyrazolo[4,3-c]quinolin-4-ones | 2,4-Dichloroquinoline-3-carbonitrile | Hydrazine hydrate | researchgate.net |
| Pyrazolo[3,4-b]quinolines | 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazinium chloride | researchgate.net |
Development of Novel Ligands and Organocatalysts Based on the this compound Framework
The development of novel ligands for transition metal catalysis and organocatalysts is a burgeoning area of research. The rigid quinoline scaffold, combined with the potential for introducing diverse functional groups, makes this compound an attractive starting point for the design of such molecules.
The hydroxymethyl group at C3 can be modified to introduce phosphine, amine, or other coordinating groups, which could then act as ligands for various metal centers. Furthermore, the substitution of the chloro groups at C2 and C4 with chiral amines or other chiral auxiliaries could lead to the development of chiral ligands for asymmetric catalysis.
In the realm of organocatalysis, the quinoline nitrogen can act as a hydrogen bond acceptor, and the functional groups introduced through derivatization of the chloro and hydroxyl moieties can act as hydrogen bond donors or Brønsted/Lewis acidic/basic sites. While specific examples of organocatalysts derived directly from this compound are yet to be reported, the broader class of quinoline-based organocatalysts has shown significant promise in a variety of asymmetric transformations. beilstein-journals.org
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The multiple reactive sites of this compound and its derivatives make them ideal candidates for use in MCRs.
The corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde, has been successfully employed in various MCRs. For example, it can participate in three-component reactions with active methylene compounds and amines to generate highly substituted quinoline derivatives. nih.gov A notable example is the reaction of 2-chloro-3-formylquinolines with an active methylene compound and 3-(pyridine-3-ylamino)cyclohex-2-enone to produce quinoline-pyridine hybrids. nih.gov
The direct integration of this compound into MCRs could proceed through an initial oxidation to the aldehyde, which then participates in the MCR cascade. Alternatively, novel MCRs could be designed that directly utilize the alcohol functionality, for example, in an etherification or esterification step as part of the reaction sequence. The versatility of isocyanide-based MCRs, such as the Ugi or Passerini reactions, could also be explored with this scaffold. nih.gov
| Multi-Component Reaction | Key Reactant | Type of Product | Reference |
| Three-component reaction | 2-Chloro-3-formylquinolines | Quinoline-pyridine hybrids | nih.gov |
| Doebner reaction | Aromatic aldehydes, anilines, pyruvic acid | Quinoline-4-carboxylic acids | nih.gov |
| Hantzsch dihydropyridine (B1217469) synthesis | Aldehyde, β-ketoester, ammonia | Dihydropyridines | nih.gov |
Computational and Theoretical Investigations of 2,4 Dichloroquinolin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Currently, there are no published quantum chemical calculations detailing the electronic structure and bonding of (2,4-dichloroquinolin-3-yl)methanol. Future research in this area would likely employ Density Functional Theory (DFT) to calculate key electronic properties. Such calculations would provide valuable insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Table 1: Hypothetical Data from Future Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | |
| Mulliken Atomic Charges | Reveals the distribution of electron density and potential sites for nucleophilic or electrophilic attack. | |
| Dipole Moment | Provides information on the molecule's polarity and intermolecular interactions. | |
| Bond Dissociation Energies | Helps in understanding the strength of chemical bonds and potential fragmentation pathways. |
Conformational Landscape and Energetic Profiling through Molecular Dynamics Simulations
The conformational flexibility of the hydroxymethyl group at the C3 position is a key determinant of the molecule's interaction with biological targets or its packing in a crystal lattice. However, no molecular dynamics (MD) simulation studies have been reported for this compound to explore its conformational landscape.
Future MD simulations could map the potential energy surface related to the rotation of the C3-C(methanol) bond and the O-H bond of the hydroxyl group. This would identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's behavior in different environments.
Theoretical Elucidation of Reaction Mechanisms for Key Transformations
The reactivity of this compound is largely unexplored from a theoretical standpoint. Computational studies are needed to elucidate the mechanisms of its key transformations. For instance, the substitution of the chlorine atoms at the C2 and C4 positions is a probable reaction pathway.
Theoretical investigations could model the nucleophilic substitution reactions at these positions to determine the preferred reaction sites and the associated activation energies. This would involve mapping the reaction coordinates and identifying transition states, providing a detailed understanding of the reaction kinetics and thermodynamics.
Prediction of Reaction Outcomes and Selectivity based on Computational Models
Predictive computational models could be invaluable in forecasting the outcomes and selectivity of reactions involving this compound. By calculating the activation energies for different competing reaction pathways, it would be possible to predict which products are likely to form under specific reaction conditions. This would be particularly useful for designing selective syntheses of novel derivatives.
Structure-Reactivity Relationship Studies via Computational Metrics
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug discovery and materials science. For this compound and its derivatives, computational metrics derived from quantum chemical calculations could be used to build QSAR models. These models could correlate the electronic and structural features of the molecules with their biological activity or physical properties, thereby accelerating the discovery of new functional molecules.
Future Research Directions and Outlook in Dichloroquinolylmethanol Chemistry
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has profound implications for the synthesis of heterocyclic compounds like quinolines. researchgate.net Traditional methods for quinoline (B57606) synthesis often rely on harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. nih.govresearchgate.nettandfonline.com Future research on (2,4-Dichloroquinolin-3-yl)methanol will undoubtedly prioritize the development of greener synthetic pathways, from the construction of the quinoline nucleus to the final functionalization steps.
Key areas for exploration include:
Renewable Resources and Catalysts: Inspired by recent advancements, research could focus on utilizing renewable energy sources, such as concentrated solar radiation (CSR), and natural, biodegradable catalysts like citric acid (found in lemon juice) for key synthetic transformations. nih.govrsc.org
Greener Solvents and Reaction Conditions: A major thrust will be the replacement of conventional organic solvents with environmentally benign alternatives like water, ethanol, or solvent-free systems. researchgate.netbenthamdirect.com Microwave-assisted and ultrasound-promoted reactions, which can significantly reduce reaction times and energy consumption, represent promising avenues. nih.govnih.gov
One-Pot and Multicomponent Reactions: Designing one-pot syntheses that minimize intermediate purification steps aligns perfectly with green chemistry principles. researchgate.net The development of multicomponent reactions to build the substituted quinoline core would offer high atom economy and efficiency. tandfonline.com For instance, modifying classical methods like the Friedlander or Combes synthesis to operate under greener conditions is a viable strategy. nih.govtandfonline.com
The reduction of the precursor, 2,4-dichloroquinoline-3-carbaldehyde (B140110), to this compound is a critical step. Future work should investigate eco-friendly reducing agents and catalytic systems to replace traditional metal hydrides, thereby minimizing waste and improving the safety profile of the process.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines
| Feature | Conventional Methods (e.g., Skraup, Doebner-von Miller) | Green Chemistry Approaches |
| Reagents | Often use strong acids (H₂SO₄), oxidants (nitrobenzene), and hazardous chemicals. nih.govtandfonline.com | Employ biodegradable catalysts (e.g., p-TSA, lemon juice), greener solvents (water, ethanol). researchgate.netnih.gov |
| Energy | Typically require high temperatures and long reaction times. nih.gov | Utilize microwave irradiation, ultrasound, or solar energy for rapid and efficient heating. nih.govrsc.orgbenthamdirect.com |
| Solvents | Rely on volatile and often toxic organic solvents. nih.gov | Favour water, ethanol, or solvent-free conditions. researchgate.nettandfonline.com |
| Efficiency | May involve multiple steps with difficult work-ups and generate significant waste. nih.govresearchgate.net | Focus on one-pot reactions, high atom economy, and simple purification. researchgate.net |
Uncovering Novel Reactivity Modes and Selective Functionalizations
The this compound scaffold is primed for the exploration of selective chemical transformations. The differential reactivity of the C-2 and C-4 chlorine atoms, influenced by the electron-withdrawing nitrogen atom, allows for programmed, stepwise functionalization.
Future research should focus on:
Regioselective C-Cl Bond Functionalization: Building on established palladium-catalyzed cross-coupling reactions, a primary goal will be to further exploit the higher reactivity of the C-2 chloro group. beilstein-journals.orgnih.gov This allows for initial selective coupling at C-2 (e.g., Sonogashira, Suzuki, Buchwald-Hartwig reactions), followed by a different transformation at the C-4 position. beilstein-journals.orgnih.gov Conversely, developing catalytic systems that can selectively activate the C-4 position while leaving C-2 untouched would open up new synthetic pathways. The principles governing regioselectivity in related heterocycles, such as 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, where the C-4 position is often more susceptible to nucleophilic aromatic substitution (SNAr), provide a valuable theoretical framework for this endeavor. mdpi.comnih.gov
Direct C-H Functionalization: A frontier in organic synthesis is the direct functionalization of C-H bonds. mdpi.com Future work could target the selective activation of the C-H bonds on the benzo portion of the quinoline ring of this compound, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.
Transformations of the Hydroxymethyl Group: The C-3 methanol (B129727) group serves as a versatile handle for a wide array of chemical modifications. Research will involve its oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to an amine, thereby introducing diverse functional groups and building blocks.
Table 2: Examples of Regioselective Reactions on the Dichloroquinoline Core
| Reaction Type | Position | Catalyst/Reagents | Key Finding |
| Sonogashira Coupling | C-2 | Pd/C, CuI, PPh₃ in water | Highly regioselective alkynylation at the C-2 position over the C-4 position. beilstein-journals.orgnih.gov |
| Suzuki Coupling | C-4 | Pd(OAc)₂, SPhos, K₃PO₄ | Subsequent arylation at C-4 of the 2-alkynyl-4-chloroquinoline intermediate. nih.gov |
| Nucleophilic Substitution (SNAr) | C-4 | Amines | In related quinazolines, the C-4 position is typically more reactive towards nucleophilic attack. mdpi.com |
Integration with Automation and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry represents a paradigm shift in chemical research, enabling high-throughput experimentation, rapid optimization, and enhanced scalability. nih.gov Applying these technologies to this compound chemistry will accelerate the discovery of new derivatives and processes.
Future directions include:
Automated Reaction Optimization: Using automated platforms, a vast array of reaction parameters—including catalysts, ligands, bases, solvents, temperature, and residence time—can be screened rapidly to identify optimal conditions for the selective functionalization of the dichloroquinoline core. nih.govsyrris.com
Continuous Flow Synthesis: Transitioning key synthetic and functionalization steps to continuous flow reactors offers numerous advantages over batch processing. These include superior control over heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling without re-optimization. syrris.comresearchgate.netvapourtec.com A multi-step flow process could be envisioned, starting from a quinoline precursor and proceeding through chlorination, formylation, reduction, and subsequent derivatization steps in a "telescoped" sequence. vapourtec.com
Integrated Synthesis and Purification: Advanced automated systems can integrate synthesis with online analysis (e.g., LC-MS, NMR) and automated purification. nih.gov This creates a closed-loop discovery cycle where compounds are synthesized, analyzed, purified, and the data is used to inform the design of the next set of experiments, significantly shortening the design-make-test cycle. nih.gov
Application in Divergent Synthesis Platforms for Chemical Library Generation
The structural features of this compound make it an ideal starting point for divergent synthesis, a strategy that allows for the creation of a wide range of structurally diverse molecules from a common intermediate. organic-chemistry.orgnih.gov This is particularly valuable for generating chemical libraries for high-throughput screening in drug discovery and materials science.
The research outlook in this area involves:
Multi-Vector Diversification: this compound offers at least three distinct points for diversification: the C-2 position, the C-4 position, and the C-3 hydroxymethyl group. A divergent synthetic platform would systematically explore combinations of different functionalities at these positions.
Library Synthesis Strategy: A typical strategy would involve an initial regioselective reaction at the more reactive C-2 position with a set of building blocks. The resulting pool of intermediates would then be subjected to a second reaction at the C-4 position with a different set of building blocks. Finally, a third diversification step could be performed on the C-3 methanol group.
Exploiting Orthogonal Reactivity: The success of this approach hinges on the use of orthogonal reaction conditions that modify one site without affecting the others. The combination of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, for example, could be used to install different groups at C-2 and C-4. This divergent approach, especially when combined with flow chemistry, provides a powerful engine for rapidly populating chemical space with novel quinoline derivatives for biological and materials screening. syrris.comresearchgate.net
By systematically pursuing these future research directions, the scientific community can harness the full synthetic potential of this compound, paving the way for the discovery of new molecules with valuable applications across science and technology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,4-Dichloroquinolin-3-yl)methanol, and how can researchers validate reaction efficiency?
- Methodological Answer : The compound is typically synthesized via reduction of its ester precursor using agents like DIBAL-H (diisobutylaluminum hydride) under controlled conditions (-70°C, inert atmosphere). Post-reduction purification via column chromatography (e.g., silica gel with LP/EtOAc solvent systems) is critical to isolate the product . Validation involves monitoring reaction progress using TLC and confirming purity via HPLC or NMR. Comparative yield analysis against alternative reductants (e.g., NaBH4) can optimize efficiency.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- 1H/13C NMR : Identify protons on the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the methanol group (broad singlet near δ 4.5–5.0 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C10H7Cl2NO; theoretical MW: 228.99 g/mol).
- FT-IR : Detect O-H stretching (~3200–3400 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or E. coli) and cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Structural analogs, such as hydroxychloroquine derivatives, suggest potential antimalarial or immunomodulatory activity, warranting comparative studies .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line selection, serum concentration). Implement a standardized protocol:
- Dose-response curves : Test across a wide concentration range (nM–µM).
- Metabolic stability assays : Use liver microsomes to assess compound degradation.
- Orthogonal assays : Confirm activity via both phenotypic (e.g., cell viability) and target-based (e.g., enzyme inhibition) approaches. Cross-reference with cheminformatics databases to identify confounding substituent effects .
Q. What strategies improve synthetic yield in multi-step routes to this compound?
- Methodological Answer : Optimize reaction parameters using design-of-experiment (DoE) frameworks:
- Temperature gradients : Test reductions at -70°C vs. -30°C to minimize side reactions.
- Catalyst screening : Evaluate alternatives to DIBAL-H, such as LiAlH(OR)3.
- Purification workflows : Compare flash chromatography vs. recrystallization for scalability .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT for electron density mapping) to predict reactive sites. Molecular docking (e.g., AutoDock Vina) against targets like Plasmodium lactate dehydrogenase or human TLRs can prioritize derivatives for synthesis. Validate predictions with experimental IC50 values and correlate with logP (lipophilicity) and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
